3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide
Overview
Description
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.74 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of the amino group, chlorophenyl group, and carbohydrazide moiety makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carbohydrazide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of carbohydrazide.
3-Amino-5-(4-bromophenyl)thiophene-2-carbohydrazide: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as a bioactive compound, making it a valuable target for further research and development .
Biological Activity
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its antibacterial and anticancer properties, making it a subject of interest in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H9ClN4S
- CAS Number : 749920-74-9
This compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which are believed to contribute to its biological activity.
Antibacterial Activity
Research has shown that derivatives of thiophene compounds, including this compound, exhibit varying degrees of antibacterial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Thiophene Derivatives
Compound | Activity Against E. coli | Activity Against P. aeruginosa |
---|---|---|
This compound | Moderate | Low |
Other Thiophene Derivatives | Varies | Varies |
The compound's activity is often compared to other known antibacterial agents, with modifications in the substituents leading to variations in efficacy.
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies utilizing the MTT assay have assessed its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3).
Table 2: Anticancer Activity Against Human Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HepG2 | 5.0 |
MCF-7 | 7.5 |
PC-3 | 6.0 |
The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors associated with bacterial growth and cancer cell proliferation. The presence of the thiophene ring may facilitate interactions with biological targets due to its electron-rich nature.
Case Studies
A notable case study involved the synthesis of various thiophene derivatives, including this compound, which were screened for their biological activities. Results indicated that structural modifications significantly influenced both antibacterial and anticancer activities. For instance, substituting different halogenated phenyl groups altered the potency against specific bacterial strains and cancer cells.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(17-9)11(16)15-14/h1-5H,13-14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFAMPLLOPPNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)NN)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327875 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24838966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749920-74-9 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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